MET kinase-IN-2

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Researchers often face confounding PK/PD data due to variable MET inhibitor selectivity and potency. MET kinase-IN-2 (compound 20j) is a well-characterized type II ATP-competitive inhibitor with enzymatic IC50 of 7.4 nM against MET kinase. - Validated in vivo efficacy: TGI 131% (U-87 MG xenograft, 12.5 mg/kg) vs Cabozantinib 97%. - Oral bioavailability: Rat F=32%, t1/2=4.9 h for once-daily dosing. - Multiplex selectivity data: IC50s vs AXL, Flt4, KDR, Mer (16.5-198 nM). - Antiproliferative reference values: U-87 MG, NCI-H460, HT-29, MKN-45 (IC50 2.9-4.5 µM).

Molecular Formula C33H27FN4O4
Molecular Weight 562.6 g/mol
Cat. No. B12421762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMET kinase-IN-2
Molecular FormulaC33H27FN4O4
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O
InChIInChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39)
InChIKeyDGRCFAYRKDYEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MET Kinase-IN-2: Compound Overview


MET kinase-IN-2 (CAS 2101241-90-9) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase [1]. The compound exhibits enzymatic IC₅₀ of 7.4 nM against MET and has been characterized for its in vivo pharmacokinetic profile, including oral bioavailability and tumor growth inhibition in xenograft models . Its chemical structure (C₃₃H₂₇FN₄O₄; MW 562.59) combines a 1,6-naphthyridinone core with a quinoline moiety [1].

Target MET kinase inhibition studies (ATP-competitive type II)
Format Cell-model endpoint review and xenograft model-response studies
Key Context Reported oral exposure profile in rodents supports oral dosing research

Differentiating MET Kinase-IN-2


MET inhibitors exhibit profound divergence in three procurement-critical dimensions: oral bioavailability, off-target kinase selectivity profiles, and in vivo pharmacokinetic half-life [1]. Compounds with similar enzymatic IC₅₀ values (e.g., PHA-665752 at 9 nM, BMS-777607 at 3.9 nM) differ substantially in their suitability for oral dosing regimens, with some requiring intravenous administration or exhibiting suboptimal oral exposure that compromises chronic dosing studies. Furthermore, divergent selectivity against structurally related kinases (RON, AXL, VEGFR2) introduces variable off-target biology that can confound interpretation of MET-dependent phenotypes [2]. MET kinase-IN-2's combination of validated oral bioavailability and defined in vivo PK parameters distinguishes it for applications requiring systemic, repeat-dose MET inhibition.

Target (MET kinase-IN-2)
Model-response magnitude and kinase selectivity context may differ from clinically used MET inhibitors.
Substitute (e.g., Cabozantinib)
Reported TGI endpoints and off-target kinase signatures may not transfer; confounding PK/PD shifts possible.

Quantitative Evidence for MET Kinase-IN-2


Superior In Vivo TGI over Cabozantinib

MET kinase-IN-2 demonstrates quantifiable oral bioavailability in Sprague-Dawley rats. Following a 5 mg/kg oral dose, the compound achieved a Cₘₐₓ of 1.5 µg/mL, representing a 5-fold increase relative to intravenous (IV) administration; AUC₀–∞ reached 10.7 µg·h/mL (9.7-fold higher than IV). Oral bioavailability (F) was calculated at 32% (2.7-fold higher than IV) [1]. In contrast, the earlier MET inhibitor PHA-665752 exhibits poor pharmacokinetic properties that preclude oral dosing and require IV administration in preclinical models [2].

Xenograft TGI vs. Cabozantinib
Head-to-head
TGI 131% (4/6 PR) vs. 97% (2/6 PR) at 12.5 mg/kg oral
Supports model-response endpoint selection in U-87 MG xenografts.
Reported difference guides comparative model design; cross-study validation advised.
Oral Bioavailability Pharmacokinetics In Vivo Dosing

Enzymatic Potency vs. Clinical MET Inhibitors

MET kinase-IN-2 produced statistically significant, dose-dependent tumor growth inhibition in the U-87 MG human glioblastoma xenograft model when administered orally at doses ranging from 3 to 37.5 mg/kg (7 days per week for 3 weeks) [1]. By comparison, the multi-kinase MET inhibitor BMS-777607, while potent in enzymatic assays against MET (IC₅₀ = 3.9 nM), also potently inhibits AXL (1.1 nM), RON (1.8 nM), and TYRO3 (4.3 nM) , introducing additional biological variables that may confound MET-specific tumor growth inhibition interpretation.

Enzymatic IC50 Cross-Study
Cross-study
7.4 nM (MET); Capmatinib 0.13–1 nM, Tepotinib 3–4 nM, Crizotinib 8 nM, Savolitinib 3–5 nM
Enables potency benchmarking for assay design and chemotype differentiation.
Assay condition variability across studies limits direct quantitative ranking.
Glioblastoma Xenograft Model In Vivo Efficacy

Kinase Selectivity and Polypharmacology

MET kinase-IN-2 exhibits a plasma half-life (T₁/₂) of 4.9 hours and total clearance (CL) of 0.5 L/h/kg following oral administration in rats [1]. This T₁/₂ value, being 4.9-fold longer than the IV comparator condition in the same study, supports sustained systemic exposure with once-daily oral dosing schedules. In comparison, SGX523, an exquisitely selective MET inhibitor (IC₅₀ = 4 nM), demonstrated limited oral bioavailability in preclinical species [2], constraining its utility to parenteral administration routes in long-term efficacy studies.

Kinase Selectivity Panel
Assay context
AXL, Flt4, KDR, Mer, TEK, TYRO3 IC50 range 16.5–198 nM
Off-target kinase activity context for pathway interpretation.
Individual IC50s not fully resolved; reported range supports polypharmacology review.
Pharmacokinetics Half-Life Clearance

Rat Oral Pharmacokinetics

MET kinase-IN-2 inhibits several structurally related receptor tyrosine kinases with IC₅₀ values ranging from 16.5 to 198 nM, including AXL, Flt4 (VEGFR3), KDR (VEGFR2), Mer, TEK (Tie2), and TYRO3 [1]. This yields a selectivity window of approximately 2.2-fold to 26.8-fold for MET over these off-targets. For context, the clinical-stage MET inhibitor capmatinib (INC280) exhibits >10,000-fold selectivity for MET over a large panel of human kinases, including sub-nanomolar activity at wild-type MET [2], representing a substantially wider selectivity margin. Users requiring ultra-high MET selectivity for mechanism-of-action studies should consider this comparative context when selecting a tool compound.

Rat Oral PK
Reported
F=32%, Cmax=1.5 µg/mL, AUC0-∞=10.7 µg·h/mL, T1/2=4.9 h
Supports oral exposure model validation for rodent efficacy studies.
Parameters from male SD rats, 5 mg/kg; may vary with strain and formulation.
Kinase Selectivity Off-Target Activity c-Met Specificity

Recommended Applications for MET Kinase-IN-2


Xenograft Tumor Growth Inhibition Studies

MET kinase-IN-2 is optimally deployed in glioblastoma (U-87 MG) or other MET-expressing subcutaneous xenograft models requiring repeat oral dosing over 2–4 weeks. The compound's demonstrated 32% oral bioavailability and 4.9-hour plasma half-life enable once-daily gavage administration without the confounding surgical implantation of osmotic pumps or repeated IV tail-vein access. Dose-response studies in the 3–37.5 mg/kg range have been validated to produce statistically significant tumor growth inhibition [1].

Kinase Polypharmacology Profiling

The fully characterized PK profile of MET kinase-IN-2 (Cₘₐₓ = 1.5 µg/mL, AUC₀–∞ = 10.7 µg·h/mL, T₁/₂ = 4.9 h in rats) supports PK/PD modeling studies where plasma drug exposure can be quantitatively linked to target engagement biomarkers such as phospho-MET suppression in tumor tissue. The oral route enables serial blood sampling without terminal procedures, facilitating time-course PD analysis within individual animals [1].

Oral PK and Dosing Optimization in Rodents

MET kinase-IN-2 has been characterized for growth inhibition across four human cancer cell lines with varying MET dependency: MKN-45 (gastric), HT-29 (colorectal), NIH-H460 (lung), and U-87 MG (glioblastoma), with IC₅₀ values ranging from 2.9 to 4.5 µM after 72-hour exposure [1]. This validated panel provides a reference baseline for researchers establishing MET dependency assays or screening for synergistic combination partners in these histologically distinct tumor types.

In Vitro Profiling in MET-Dependent Cell Lines

MET kinase-IN-2 serves as a useful comparator in studies designed to isolate the biological consequences of oral bioavailability versus target potency versus kinase selectivity. When benchmarked against IV-only MET inhibitors (e.g., PHA-665752, SGX523) or ultra-selective clinical-stage compounds (e.g., capmatinib), MET kinase-IN-2 provides a mid-spectrum reference point for evaluating the relative contribution of PK accessibility and selectivity breadth to observed antitumor phenotypes [1][2].

Application
Selection Property
Validation Focus
MET-dependent xenograft studies
Model-response endpoint context
Tumor growth inhibition and partial regression review
Kinase selectivity profiling
Off-target kinase activity context
Polypharmacology interpretation in phenotypic assays
Rodent oral PK studies
Oral exposure profile context
Bioavailability and half-life confirmation in target strain
MET-dependent cell line studies
Cellular antiproliferative endpoint context
IC50 range review for assay concentration setup

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49 linked technical documents
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